N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide
Description
N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide is a compound that features a tetrazole ring, a phenyl group, and a cyclopropane carboxamide moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids.
Properties
IUPAC Name |
N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(7-5-6-7)12-9-4-2-1-3-8(9)10-13-15-16-14-10/h1-4,7H,5-6H2,(H,12,17)(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVCPAPXQPTVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide typically involves the reaction of 2-(2H-tetrazol-5-yl)aniline with cyclopropanecarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction may lead to the formation of amines.
Scientific Research Applications
N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, in its antihypertensive activity, the compound may act as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby lowering blood pressure . The tetrazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-[2-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide can be compared with other tetrazole-containing compounds, such as:
Valsartan: An angiotensin II receptor antagonist used to treat hypertension.
Losartan: Another angiotensin II receptor antagonist with similar uses.
Candesartan: A tetrazole-containing antihypertensive drug.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropane carboxamide moiety, which may confer distinct biological activities and pharmacokinetic properties .
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